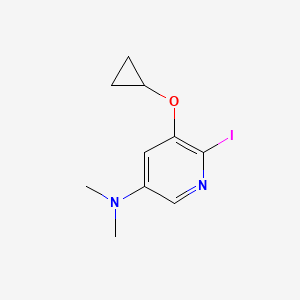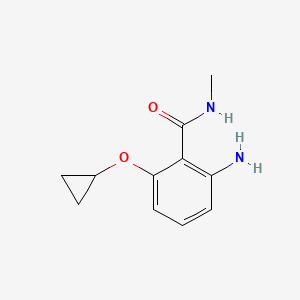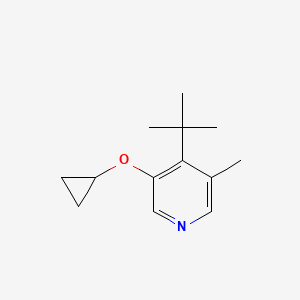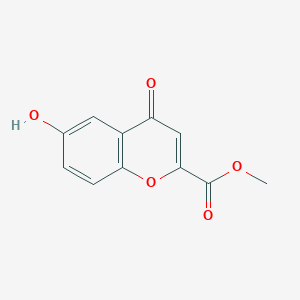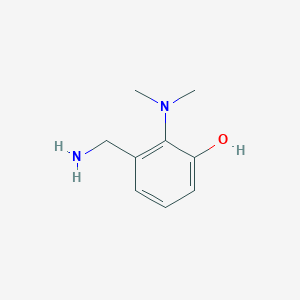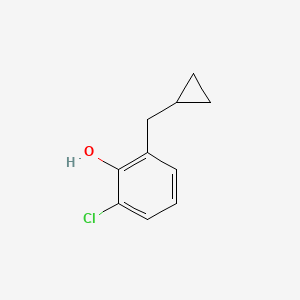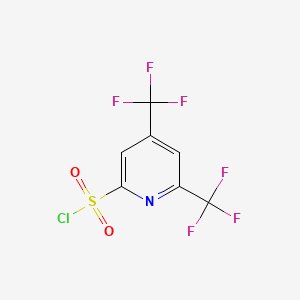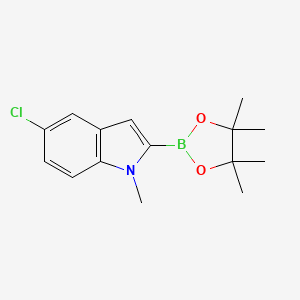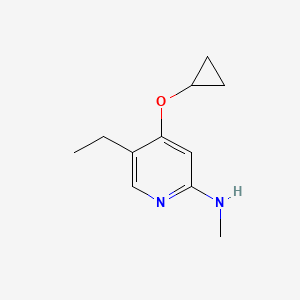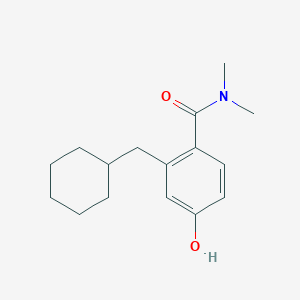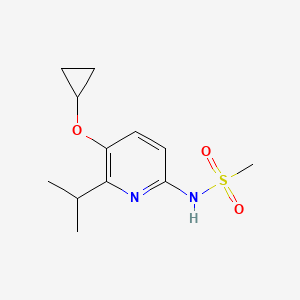
5-Cyclopropoxy-2-ethyl-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropoxy-2-ethyl-N-methylbenzamide is an organic compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol It is characterized by the presence of a cyclopropoxy group, an ethyl group, and a methylbenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-ethyl-N-methylbenzamide typically involves the reaction of 5-hydroxy-2-ethyl-N-methylbenzamide with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyclopropoxy-2-ethyl-N-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy group or the benzamide moiety under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, bases like potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Various substituted benzamides
Applications De Recherche Scientifique
5-Cyclopropoxy-2-ethyl-N-methylbenzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Cyclopropoxy-2-ethyl-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved are still under investigation and require further research to be fully elucidated .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Cyclopropylmethoxy-2-ethyl-N,N-dimethylbenzamide: Similar in structure but with a dimethyl substitution on the amide nitrogen.
N-(2-(1-(2-(2,3-Dihydro-1H-inden-5-ylamino)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)ethyl)-N-methylbenzamide: Contains a benzimidazole moiety instead of a cyclopropoxy group.
Uniqueness
5-Cyclopropoxy-2-ethyl-N-methylbenzamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C13H17NO2 |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
5-cyclopropyloxy-2-ethyl-N-methylbenzamide |
InChI |
InChI=1S/C13H17NO2/c1-3-9-4-5-11(16-10-6-7-10)8-12(9)13(15)14-2/h4-5,8,10H,3,6-7H2,1-2H3,(H,14,15) |
Clé InChI |
LIFWZCKDUSVDLH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1)OC2CC2)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


